molecular formula C13H17F2NO B7975048 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine

Cat. No.: B7975048
M. Wt: 241.28 g/mol
InChI Key: IRBCWIBVKKARMS-UHFFFAOYSA-N
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Description

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexylamine core substituted with a 2,5-difluorobenzyloxy group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine typically involves the alkylation of cyclohexylamine with 2,5-difluorobenzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorobenzyl)oxy)cyclohexanamine involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Difluoro-benzyloxy)-cyclohexanol: Similar structure but with a hydroxyl group instead of an amine.

    2-(2,5-Difluoro-benzyloxy)-cyclohexanone: Contains a ketone group instead of an amine.

    2-(2,5-Difluoro-benzyloxy)-cyclohexylmethanol: Features a methanol group instead of an amine.

Uniqueness

2-((2,5-Difluorobenzyl)oxy)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzyloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methoxy]cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c14-10-5-6-11(15)9(7-10)8-17-13-4-2-1-3-12(13)16/h5-7,12-13H,1-4,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBCWIBVKKARMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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